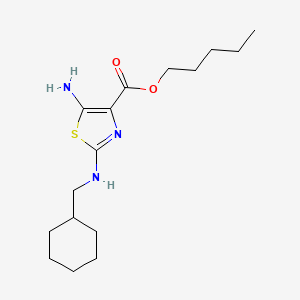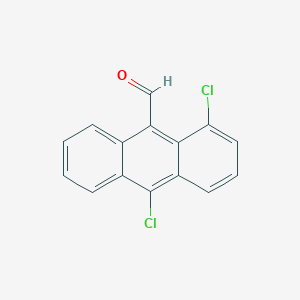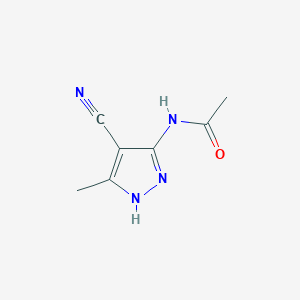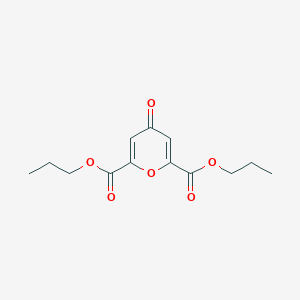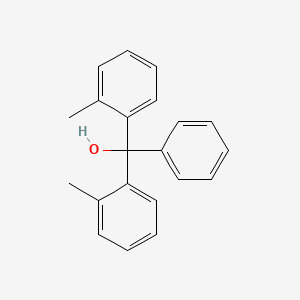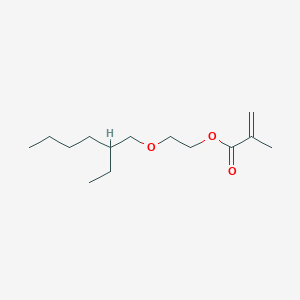![molecular formula C9H18N2O5 B14730057 1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol CAS No. 4997-39-1](/img/structure/B14730057.png)
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol is a synthetic organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a cyanomethyl group and a methylamino group attached to a deoxyhexitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: The solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyanomethyl and methylamino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various heterocyclic compounds and amine derivatives, which are of interest for their biological activities .
Scientific Research Applications
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Cyanoacetamides: These compounds share a similar cyanoacetamide structure and are used in the synthesis of heterocyclic compounds.
Amino Alcohols: Compounds with similar amino and alcohol functional groups.
Uniqueness
1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4997-39-1 |
|---|---|
Molecular Formula |
C9H18N2O5 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]acetonitrile |
InChI |
InChI=1S/C9H18N2O5/c1-11(3-2-10)4-6(13)8(15)9(16)7(14)5-12/h6-9,12-16H,3-5H2,1H3 |
InChI Key |
WRCLQLFDPLSVSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


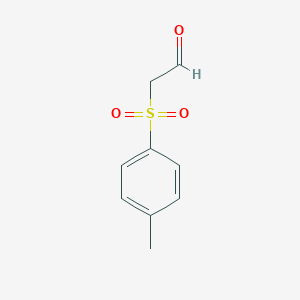
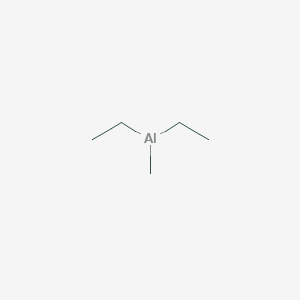

![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
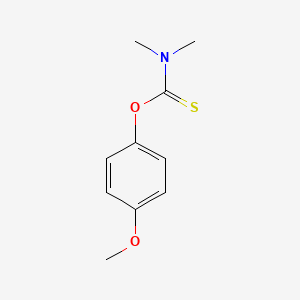
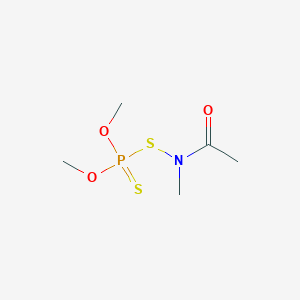
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
